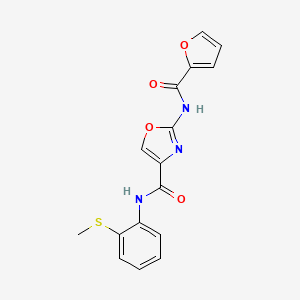

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar furan carboxamide derivatives and their synthesis, biological activities, and potential applications.

Synthesis Analysis

The synthesis of furan carboxamide derivatives is well-documented in the literature. For instance, the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides involved a novel rearrangement facilitated by chlorooxobis(2-oxo-1,3-oxazolidin-3-yl)phosphorus and aromatic amines . Another study reported the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives using ultrasound irradiation, which is a notable method for its ambient temperature conditions and high yields . These methods could potentially be adapted for the synthesis of the compound .

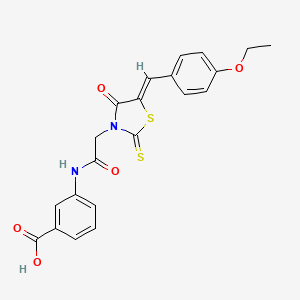

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized using various spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS . These techniques confirm the presence of functional groups and the overall molecular framework, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

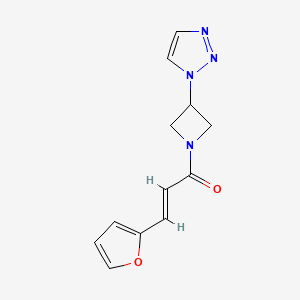

Furan carboxamide derivatives can undergo various chemical reactions. The synthesis processes often involve cyclization, condensation, and Mannich reactions, as seen in the synthesis of oxazole and oxadiazole derivatives . These reactions are essential for creating the diverse pharmacophore necessary for biological activity.

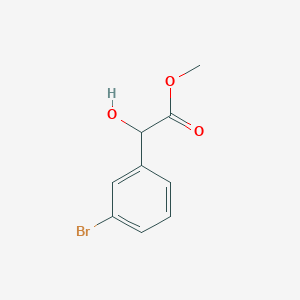

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the thermal stabilities of energetic materials based on furazan derivatives were determined by thermogravimetric analysis and differential scanning calorimetry . These properties are critical for the compound's application as a drug or in other fields.

Biological Activity and Case Studies

The biological activities of furan carboxamide derivatives vary. Some compounds exhibit potent antiallergic activity, as demonstrated by their ability to inhibit the action of serotonin, histamine, and bradykinin . Others have been shown to possess tyrosinase inhibitory activity, which is relevant in the treatment of hyperpigmentation disorders . Additionally, certain derivatives have been evaluated for their antidepressant and antianxiety activities , as well as for their antibacterial properties against drug-resistant bacteria . These studies provide a foundation for understanding the potential therapeutic applications of the compound "2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide" and related molecules.

科学的研究の応用

Synthesis and Chemical Properties

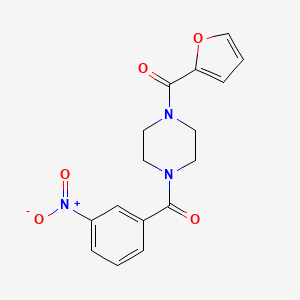

Efficient Synthesis Methods : The synthesis of 2-phenyl-4,5-substituted oxazoles demonstrates an efficient two-step process involving intramolecular copper-catalyzed cyclization. This method is crucial for introducing ester, N-substituted carboxamide, or acyl functionalities at the 4-position of product oxazoles, showing the compound's versatility in organic synthesis (S. Vijay Kumar et al., 2012).

Heterocyclic Compound Synthesis : The study on the synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives from furan-2-carboxylic acid hydrazide highlights the compound's role in generating heterocyclic compounds with potential biological applications (A. Cansiz et al., 2004).

Pharmacological Applications

Antimicrobial Activities : Derivatives of furan-2-carboxamido compounds have been investigated for their antimicrobial activities. The synthesis and screening of azole derivatives, starting from furan-2-carbohydrazide, showed significant antimicrobial effects against tested microorganisms, highlighting their therapeutic potential (Serap Başoğlu et al., 2013).

Antiprotozoal and Anticancer Activities : Evaluation of analogues of furan-amidines as inhibitors of NQO2 (NRH: quinone oxidoreductase 2) suggests the therapeutic potential of these compounds in cancer chemotherapy and malaria treatment. The study explores structural modifications to improve solubility and decrease basicity while assessing their biological activities (Soraya Alnabulsi et al., 2018).

Material Science Applications

- Energetic Materials : The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives for use as insensitive energetic materials showcases the compound's relevance in developing materials with moderate thermal stabilities and insensitivity towards impact and friction. These properties are beneficial for safer and more reliable energetic materials (Qiong Yu et al., 2017).

特性

IUPAC Name |

2-(furan-2-carbonylamino)-N-(2-methylsulfanylphenyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-24-13-7-3-2-5-10(13)17-14(20)11-9-23-16(18-11)19-15(21)12-6-4-8-22-12/h2-9H,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZOCEIGKVRTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B2541841.png)

![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)

![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)

![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)